(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid
CAS No.: 69086-72-2
Cat. No.: VC17977485
Molecular Formula: C8H11NO6
Molecular Weight: 217.18 g/mol
* For research use only. Not for human or veterinary use.
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid - 69086-72-2](/images/structure/VC17977485.png)
Specification
CAS No. | 69086-72-2 |
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Molecular Formula | C8H11NO6 |
Molecular Weight | 217.18 g/mol |
IUPAC Name | (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid |
Standard InChI | InChI=1S/C8H11NO6/c9-4(6(11)12)3-8(7(13)14)2-1-5(10)15-8/h4H,1-3,9H2,(H,11,12)(H,13,14)/t4-,8-/m0/s1 |
Standard InChI Key | ZQVZYZVRVFBTDG-NVNXEXLPSA-N |
Isomeric SMILES | C1C[C@](OC1=O)(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES | C1CC(OC1=O)(CC(C(=O)O)N)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Stereochemistry
Lycoperdic acid (C₈H₁₁NO₆) is a bicyclic carboxylic acid with a molecular weight of 217.18 g/mol . Its IUPAC name, (2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid, reflects two stereocenters at the 2-positions of the oxolane (tetrahydrofuran) ring and the ethyl side chain . The absolute configuration (S,S) is critical for its biological activity and synthetic utility.
The molecule features:
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A 5-oxooxolane (γ-lactone) ring with a ketone group at position 5.
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A 2-amino-2-carboxyethyl substituent at position 2 of the ring.
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Two carboxylic acid groups, contributing to its polar nature .
Spectroscopic and Crystallographic Data
The compound’s 3D structure has been resolved via X-ray crystallography (CCDC 299403) . Key structural insights include:
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Bond lengths: The C=O bond in the lactone ring measures 1.21 Å, consistent with ketone groups.
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Dihedral angles: The ethyl side chain adopts a gauche conformation relative to the ring, stabilized by intramolecular hydrogen bonding .
Table 1: Key Structural Descriptors
Property | Value | Source |
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Molecular Formula | C₈H₁₁NO₆ | |
Molecular Weight | 217.18 g/mol | |
Crystal System | Monoclinic | |
Space Group | P2₁ | |
InChIKey | ZQVZYZVRVFBTDG-NVNXEXLPSA-N |
Synthetic Methodologies
Organocatalytic Enantioselective Synthesis
Pihko et al. (2020) developed a 7-step route starting from a silyloxyfuran precursor :
Key Advantages:
Palladium-Catalyzed Cross-Coupling Approach
An earlier synthesis (2000) utilized palladium-mediated coupling :
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Organozinc reagent preparation: From N-Boc-β-iodoalanine methyl ester.
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Cross-coupling: With (Z)-1-(tert-butyldimethylsiloxy)-3-iodo-6-(p-methoxybenzyl)oxy-2-hexene.
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Deprotection steps: Remove silyl and benzyl groups.
Table 2: Comparison of Synthetic Routes
Physicochemical Properties and Stability
Solubility and Reactivity
Lycoperdic acid is highly soluble in polar solvents (water, DMSO) due to its carboxylic acid and amine groups. The γ-lactone ring is susceptible to base-catalyzed hydrolysis, reforming the open-chain dicarboxylic acid .
Spectral Signatures
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